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Compound of Interest

Compound Name: Durantoside II

Cat. No.: B150017 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the analytical techniques used for the

structural characterization of Durantoside II, an iridoid glycoside. It includes protocols for

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with

expected data and analytical workflows.

Introduction
Durantoside II is an iridoid glycoside that has been isolated from plants of the Verbenaceae

family, such as Duranta erecta.[1] Like many iridoid glycosides, it possesses a complex

stereochemical structure. The precise and unambiguous elucidation of this structure is critical

for understanding its chemical properties and potential biological activities. High-resolution

analytical techniques such as multi-dimensional NMR and tandem mass spectrometry are

indispensable tools for this purpose. This application note outlines the comprehensive

analytical strategy for isolating and characterizing Durantoside II.
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Molecular Formula: C₂₇H₃₄O₁₄[1]

Molecular Weight: 582.56 g/mol [1]

IUPAC Name: methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-

2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-

1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[1]

NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de

novo structural elucidation of natural products. A combination of 1D (¹H, ¹³C) and 2D (COSY,

HSQC, HMBC, NOESY) experiments is required to assign all proton and carbon signals and to

determine the stereochemistry.

Note: While the structure of Durantoside II was confirmed by NMR, specific, published

chemical shift and coupling constant data were not available in the reviewed literature. The

following tables are presented as a template to guide the user in assigning their own

experimentally-derived data based on the known structure.
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¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment of all protons in the

molecule. Key expected signals include the anomeric proton of the glucose unit, olefinic

protons of the iridoid core and the p-methoxycinnamoyl group, and various methine and

methylene protons.

Table 1: Expected ¹H NMR Signal Assignments for Durantoside II (in CD₃OD, 400 MHz)

Atom No.
Expected
Multiplicity

Expected
Chemical Shift
Range (ppm)

J (Hz) Assignment

1 d 5.5 - 6.0 n.d. Iridoid core

3 d 7.5 - 8.0 n.d.
Iridoid core

(olefinic)

5 m 2.5 - 3.0 n.d. Iridoid core

6 m 5.0 - 5.5 n.d. Iridoid core

9 m 2.0 - 2.5 n.d. Iridoid core

10 (CH₃) s 1.2 - 1.5 - Iridoid core

11 (COOCH₃) s 3.6 - 3.8 - Methyl ester

1' d 4.5 - 5.0 ~8
Glucose

(anomeric)

2' - 6' m 3.2 - 4.0 n.d. Glucose moiety

2'' d 6.2 - 6.6 ~16
Cinnamate

(olefinic)

3'' d 7.5 - 7.8 ~16
Cinnamate

(olefinic)

5'', 9'' d 7.4 - 7.7 ~9 Aromatic

6'', 8'' d 6.8 - 7.1 ~9 Aromatic

7'' (OCH₃) s 3.7 - 3.9 - Methoxy group
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(n.d. = not determined from available literature)

¹³C NMR Data
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each

unique carbon atom, providing a carbon count and information about the functional groups

present (e.g., carbonyls, olefinic carbons, oxygenated carbons).

Table 2: Expected ¹³C NMR Signal Assignments for Durantoside II (in CD₃OD, 100 MHz)
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Atom No.
Expected Chemical Shift
Range (ppm)

Assignment

1 95 - 100 Iridoid (acetal)

3 150 - 155 Iridoid (olefinic)

4 110 - 115 Iridoid (olefinic)

5 35 - 45 Iridoid

6 75 - 85 Iridoid

7 80 - 90 Iridoid (quaternary)

8 45 - 55 Iridoid

9 40 - 50 Iridoid

10 (CH₃) 20 - 25 Iridoid

11 (COOCH₃)
165 - 175 (C=O), 50-55

(OCH₃)
Methyl ester

1' 98 - 103 Glucose (anomeric)

2' 73 - 78 Glucose

3' 75 - 80 Glucose

4' 70 - 75 Glucose

5' 75 - 80 Glucose

6' 60 - 65 Glucose

1'' (C=O) 165 - 170 Cinnamate ester

2'' 115 - 120 Cinnamate (olefinic)

3'' 145 - 150 Cinnamate (olefinic)

4'' 125 - 130 Aromatic (quaternary)

5'', 9'' 130 - 135 Aromatic

6'', 8'' 115 - 120 Aromatic
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Atom No.
Expected Chemical Shift
Range (ppm)

Assignment

7'' 160 - 165 (C-O), 55-60 (OCH₃) Methoxy group

(Specific shifts n.d. = not determined from available literature)

2D NMR Correlation Data
2D NMR experiments are essential for assembling the molecular structure by identifying

through-bond and through-space correlations.

Table 3: Key Expected 2D NMR Correlations for Structural Elucidation
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Experiment Purpose
Expected Key Correlations
for Durantoside II

COSY

Identifies proton-proton
(¹H-¹H) couplings, typically
over 2-3 bonds.

- Correlation between H-1
and H-9. - Correlations
within the glucose spin
system (H-1' through H-6').
- Correlation between
olefinic H-2'' and H-3''. -
Correlations between
aromatic protons H-5''/H-6''
and H-8''/H-9''.

HSQC
Correlates protons directly to

their attached carbons (¹JCH).

- H-1 to C-1 - H-3 to C-3 - H-1'

to C-1' - OCH₃ protons to their

respective carbons.

HMBC

Shows long-range (2-3 bond)

correlations between protons

and carbons. Crucial for

connecting molecular

fragments.

- H-1' (glucose) to C-1 (iridoid)

to confirm the glycosidic

linkage. - H-6 (iridoid) to C-1''

(cinnamate carbonyl) to

confirm the ester linkage. - H-

10 (CH₃) to C-7, C-8, and C-9.

- H-3'' (olefinic) to aromatic

carbons C-4'', C-5'', C-9''.

| NOESY | Identifies protons that are close in space (<5 Å), revealing stereochemical

relationships. | - Correlation between H-1 and H-9 to confirm cis-fusion of the rings. -

Correlations between H-5 and H-9. - Correlations between the iridoid core protons (e.g., H-6)

and the glucose protons to define the orientation around the glycosidic bond. |

Mass Spectrometry Analysis
Electrospray Ionization (ESI) mass spectrometry is ideal for analyzing polar, non-volatile

compounds like iridoid glycosides. High-resolution MS (e.g., Q-TOF) confirms the elemental

composition, while tandem MS (MS/MS) provides structural information through controlled

fragmentation.
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Expected Mass Spectra and Fragmentation
The analysis of Durantoside II in positive ion mode is expected to yield protonated ([M+H]⁺)

and sodiated ([M+Na]⁺) adducts. The fragmentation pattern is predictable based on the

behavior of similar glycosides.

Table 4: Predicted ESI-MS and MS/MS Data for Durantoside II

m/z (Predicted) Ion Formula Ion Type
Fragmentation
Pathway

583.19 [C₂₇H₃₅O₁₄]⁺ [M+H]⁺ Molecular Ion

605.18 [C₂₇H₃₄O₁₄Na]⁺ [M+Na]⁺ Molecular Ion Adduct

421.13 [C₂₁H₂₁O₉]⁺ [M+H - 162]⁺

Neutral loss of the

glucose moiety

(C₆H₁₀O₅)

403.12 [C₂₁H₁₉O₈]⁺ [M+H - 162 - 18]⁺

Subsequent loss of

H₂O from the

aglycone

245.07 [C₁₁H₁₃O₆]⁺ [Aglycone - C₁₀H₈O₂]⁺

Loss of the p-

methoxycinnamoyl

group from the

aglycone

177.05 [C₁₀H₉O₃]⁺
[p-

methoxycinnamoyl]⁺

Fragment

corresponding to the

acyl group

| 163.06 | [C₆H₁₁O₅]⁺ | [Glucose - H₂O+H]⁺ | Fragment from the glucose unit |

Experimental Protocols
Sample Preparation

For NMR: Dissolve ~5-10 mg of purified Durantoside II in ~0.6 mL of deuterated methanol

(CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR
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tube. Ensure the sample is fully dissolved to avoid line broadening.

For MS: Prepare a stock solution of Durantoside II in HPLC-grade methanol or acetonitrile

at 1 mg/mL. For direct infusion analysis, dilute the stock solution to 1-10 µg/mL using a

mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

NMR Spectroscopy Protocol
Instrument: Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a

cryoprobe.

Software: TopSpin 3.x or higher.

Temperature: 298 K.

¹H NMR:

Pulse Program: zg30

Acquisition Parameters: 32 scans, spectral width of 12 ppm, acquisition time of 2.7 s,

relaxation delay of 2.0 s.

¹³C NMR:

Pulse Program: zgpg30

Acquisition Parameters: 1024 scans, spectral width of 240 ppm, proton-decoupled.

gCOSY:

Pulse Program: cosygpqf

Acquisition Parameters: 256 increments in F1, 2 scans per increment.

gHSQCAD:

Pulse Program: hsqcedetgpsisp2.3
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Acquisition Parameters: Optimized for ¹JCH of 145 Hz, 256 increments in F1, 4 scans per

increment.

gHMBCAD:

Pulse Program: hmbcgpndqf

Acquisition Parameters: Optimized for long-range coupling of 8 Hz, 256 increments in F1,

8 scans per increment.

NOESY:

Pulse Program: noesygpph

Acquisition Parameters: Mixing time of 500-800 ms, 256 increments in F1, 16 scans per

increment.

Data Processing: Apply appropriate window functions (e.g., exponential for 1D, sine-bell for

2D), Fourier transform, phase, and baseline correct all spectra.

Mass Spectrometry Protocol
Instrument: Agilent 6545 Q-TOF LC/MS system (or equivalent) with a Dual AJS ESI source.

Software: MassHunter Workstation.

Ionization Mode: Positive ESI.

Infusion Parameters:

Flow Rate: 5 µL/min.

Gas Temp: 300 °C.

Drying Gas: 8 L/min.

Nebulizer: 35 psig.

Capillary Voltage: 3500 V.
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MS Acquisition (Full Scan):

Mass Range: 100-1000 m/z.

Acquisition Rate: 2 spectra/s.

MS/MS Acquisition (Tandem MS):

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 583.19) and/or the [M+Na]⁺ ion (m/z

605.18).

Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation

and observe key daughter ions.

Collision Gas: Nitrogen.

Data Analysis: Process spectra to identify the accurate mass of the parent ion and major

fragments. Compare the observed mass with the theoretical mass to confirm the elemental

composition.

Visualized Workflows
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical steps involved in confirming the structure of

Durantoside II.
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Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of Durantoside II.

Experimental Analysis Workflow
This diagram outlines the practical process from sample acquisition to final data analysis.
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Caption: Experimental workflow from sample purification to analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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